Phalloidin

描述

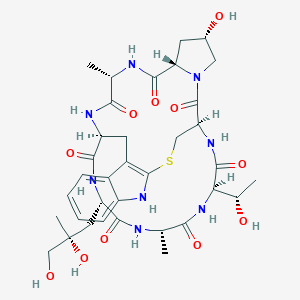

What is Phalloidin?

This compound promotes actin polymerization and belongs to a class of toxins called phallotoxins, which are found in the death cap mushroom (Amanita phalloides). It is a bicyclic rigid heptapeptide that is fatal within a couple of days after being in the bloodstream. The most prominent symptom of the poisoning of this compound is acute hunger due to liver cell death. It works by stabilizing and binding filamentous actin (F-actin) and stops the depolymerization process of actin fibers. This compound is a bicyclic protein that is found in the death cap mushroom. The molecule is believed to be so strongly bound to F-actin that, if ingested from an organism can stop the depolymerization of actin filaments, which can lead to toxic cell effects.

Applications of this compound

Due to its tight and selective binding to F-actin, derivatives of this compound containing fluorescent tags are used widely in microscopy to visualize F-actin in biomedical research. It decreases the dissociation rate constant for actin subunits from filament ends; lowers critical concentration for polymerization. Because of its ability to selectively bind filamentous actin (F-actin) and not actin monomers (G-actin), fluorescently labeled this compound is more effective than antibodies against actin.

For imaging cells, it is a useful probe for the image. It stabilizes filamentous F-actin within permeabilized and fixed cells, which provides volumetric and structural background for the cells. Phallotoxins are bonded to a range of fluorophores that allow their application in multicolor microscopy.

This compound's origins and discovery

This compound was among the first cyclic peptides that came to be discovered. It was found in the death cap mushroom and crystallized by Feodor Linen and Ulrich Wieland in 1937. Its structure is unique because it has the cysteine-tryptophan linkage that forms the bicyclic heptapeptide. The link was not identified before, making synthesizing this compound's structure more challenging. They confirmed the presence of sulfur atoms using UV spectroscopy and observed that this structure had a slight shift in wavelength. Raney nickel studies proved the existence of sulfur within the tryptophan rings. The study found that the de-sulfurized this compound was circular, which established its structure can be described as bicyclic. Once it was linearized, the amino acid structure of the de-sulfurized this compound was revealed by Edman degradation by Wieland and Schon in 1955.

Biosynthesis of this compound

This compound is a bicyclic Heptapeptide that has an interesting cysteine-tryptophan connection. The gene that codes for the synthesizing this compound form part of the MSDIN gene family within the Death Cap mushroom and codes for an amino acid propeptide of 34 amino acids. A proline residue is located in the seven-residue area, which will eventually become the this compound. After translation, the protein must be excised proteolytically and cyclized before hydroxylated. The Trp-Cys molecule is cross-linked into temptation and then epimerized into D-Thr. The precise order and mechanism behind these steps are not fully understood. The current belief is that the biosynthetic genes needed are located near the MSDIN genes. The initial post-translational modification to the 34-mer is the proteolytic cleavage using an oligopeptidase prolyl (POP) to eliminate the ten amino acid "leader" protein. The POP then cyclizes the heptapeptide Ala-Trp-Leu-Ala-Thr-Cys-Pro by transpeptidation between amino acid 1 (Ala) and amino acid 7 (Pro). There is a belief that the formation of cystathionine by cross-linking of Trp-Cys occurs afterward.

Chemical synthesizing this compound

As this compound is utilized for its capacity to bind and stabilize actin polymers, cells cannot absorb it. It is an example of the standard small peptide synthesis with hydroxyl-proline. The main challenge in synthesizing is the formation of the cystathionine bonds (cysteine cross-linkage between tryptophan and cysteine).

Mechanism of this compound's action

This compound can bind to F-actin and prevents its depolymerization, thus poisoning the cell. This compound binds to the junction between F-actin subunits, which binds adjacent subunits. This compound, a bicyclic heptapeptide, binds to actin filaments much more tightly than to actin monomers, leading to a decrease in the rate constant for the dissociation of actin subunits from filament ends, which essentially stabilizes actin filaments through the prevention of filament depolymerization. Moreover, this compound is found to inhibit the ATP hydrolysis activity of F-actin. Thus, this compound traps actin monomers in a conformation distinct from G-actin. It stabilizes the structure of F-actin by greatly reducing the rate constant for monomer dissociation, an event associated with the trapping of ADP. In general, this compound interacts with actin stoichiometrically, encourages actin polymerization, and stabilizes the actin polymers.

属性

Key on ui mechanism of action |

IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS. TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT. WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO. PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS. |

|---|---|

CAS 编号 |

17466-45-4 |

分子式 |

C35H48N8O11S |

分子量 |

788.9 g/mol |

IUPAC 名称 |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1 |

InChI 键 |

KPKZJLCSROULON-QKGLWVMZSA-N |

手性 SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CO)O)C)[C@H](C)O |

规范 SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |

外观 |

Assay:≥98%A crystalline solid |

熔点 |

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ |

其他CAS编号 |

17466-45-4 |

物理描述 |

White solid; [MSDSonline] |

Pictograms |

Acute Toxic |

溶解度 |

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ |

同义词 |

A name could not be generated for this structure. |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Phalloidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a powerful tool in cell biology and a potent toxin. Its high affinity and specific binding to filamentous actin (F-actin) have made it an indispensable reagent for visualizing the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with actin filaments, the kinetic and thermodynamic parameters of this binding, and its downstream cellular effects. Detailed experimental protocols for the utilization of this compound in laboratory settings are also provided, alongside visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the phallotoxin family of toxins and is renowned for its ability to stabilize actin filaments, thereby disrupting the dynamic nature of the actin cytoskeleton which is crucial for a multitude of cellular processes including cell motility, division, and maintenance of cell shape.[1][2][3] This property, while lethal to organisms, has been harnessed by researchers through the use of fluorescently labeled this compound conjugates to visualize F-actin with high specificity and resolution in fixed and permeabilized cells.[4][5] This guide will delve into the core of this compound's function, providing the technical details necessary for its effective application in research and its consideration in toxicological and drug development contexts.

Molecular Mechanism of Action

This compound's primary molecular target is filamentous actin (F-actin). It exhibits a strong binding preference for F-actin over its monomeric precursor, G-actin.[1][3][5]

Binding to F-actin and Stabilization

This compound binds with high affinity and specificity at the interface between adjacent actin subunits within the filament.[1][3] Cryo-electron microscopy studies have revealed that the this compound binding pocket is located in a cleft formed by at least two actin monomers, effectively acting as a molecular "glue" that locks the subunits together.[6] This interaction involves specific amino acid residues on actin, including glutamic acid-117, methionine-119, and methionine-355.[7][8][9] By binding to this site, this compound stabilizes the filament and significantly reduces the rate of depolymerization from both the pointed and barbed ends.[1][10][11] This stabilization effect is a result of a drastic reduction in the dissociation rate constant (koff) of actin monomers from the filament ends.[10][12]

Effects on Actin Polymerization and ATP Hydrolysis

This compound promotes actin polymerization by lowering the critical concentration required for filament formation.[10][11] It effectively shifts the monomer-polymer equilibrium towards the filamentous state.[13] Furthermore, this compound has been shown to inhibit the ATP hydrolysis activity of F-actin, trapping the actin monomers in a conformation that favors the filamentous state and is associated with the trapping of ADP.[1][3]

The overall mechanism of this compound's interaction with actin is depicted in the following signaling pathway diagram:

Quantitative Data

The interaction between this compound and actin has been characterized by several key quantitative parameters.

| Parameter | Value | Species/Conditions | Reference |

| LD50 (Intraperitoneal) | 2 mg/kg | Mouse | [1] |

| This compound Binding Affinity (Kd) | ~2.1 nM | Rabbit Skeletal Muscle Actin | [12] |

| Rhodamine-Phalloidin Binding Affinity to F-actin (Kd) | ~10 nM | Rabbit Skeletal Muscle Actin | [12] |

| Rhodamine-Phalloidin Binding Affinity to Arp2/3 Complex (Kd) | 25 - 70 nM | N/A | [14] |

| Rhodamine-Phalloidin Binding Affinity to hWASp-VCA (Kd) | ~100 nM | Human | [14] |

| Effect on Actin Dissociation Rate Constant (koff) | Reduced to essentially zero | Skeletal Muscle Actin | [10] |

| Stoichiometry of Binding | ~1 this compound molecule per actin subunit | Muscle and nonmuscle cells | [5][13] |

Experimental Protocols

Fluorescently labeled this compound is a standard tool for staining F-actin in fixed cells. Below are detailed protocols for a typical immunofluorescence staining procedure.

Staining of F-actin in Adherent Cells

This protocol describes the staining of F-actin in adherent cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (B43269) (3.7% in PBS, methanol-free is recommended)

-

Triton X-100 (0.1% in PBS) or Acetone (B3395972) (pre-chilled to -20°C)

-

Bovine Serum Albumin (BSA, 1% in PBS for blocking)

-

Fluorescent this compound Conjugate (e.g., Alexa Fluor 488 this compound)

-

Mounting Medium

Procedure:

-

Wash Cells: Gently wash the cells twice with pre-warmed PBS.[15]

-

Fixation: Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.[4][15]

-

Wash: Wash the cells two or more times with PBS.[15]

-

Permeabilization: Permeabilize the cells with either 0.1% Triton X-100 in PBS for 3-5 minutes or with ice-cold acetone for 5-10 minutes at -20°C.[4][15]

-

Wash: Wash the cells two or more times with PBS.[15]

-

Blocking (Optional but Recommended): To reduce nonspecific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[15]

-

This compound Staining: Dilute the fluorescent this compound conjugate to its working concentration in PBS with 1% BSA. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[4][13]

-

Wash: Wash the cells two or three times with PBS to remove unbound this compound.[13][15]

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

The following diagram illustrates the experimental workflow for this compound staining:

Toxicological and Drug Development Implications

The potent and specific interaction of this compound with actin makes it a significant toxin. The primary target organ for this compound poisoning is the liver, as it is readily taken up by hepatocytes via bile salt transporters.[1] Inside the liver cells, the stabilization of actin filaments leads to the disruption of essential cellular processes, ultimately causing cell death and liver failure.[1][2]

For drug development professionals, the high affinity and specificity of the this compound-actin interaction provide a valuable model for designing and screening compounds that target the actin cytoskeleton. Understanding the pharmacodynamics of this compound can inform the development of novel therapeutics that modulate actin dynamics for various applications, including cancer chemotherapy, by targeting the cytoskeleton of rapidly dividing cells.

Conclusion

This compound remains an unparalleled tool for the study of the actin cytoskeleton due to its specific and strong interaction with F-actin. Its mechanism of action, centered on the stabilization of actin filaments by preventing depolymerization, has been well-characterized. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the molecular mechanism and experimental workflow aim to enhance the understanding and application of this potent biological molecule in research and development. A thorough understanding of this compound's properties is crucial for its effective use as a research tool and for appreciating its toxicological significance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]

- 3. This compound [bionity.com]

- 4. This compound staining protocol | Abcam [abcam.com]

- 5. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The this compound binding site of F‐actin. | The EMBO Journal [link.springer.com]

- 8. The this compound binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The this compound binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genecopoeia.com [genecopoeia.com]

Phalloidin Toxin: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin, is a member of the phallotoxin family produced by the deadly Amanita phalloides mushroom. First isolated in 1937, it has become an indispensable tool in cell biology and related fields. Its high affinity and specificity for filamentous actin (F-actin) have enabled significant advancements in our understanding of the cytoskeleton's role in cellular processes. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for its application in research. Quantitative data on its binding kinetics and toxicity are presented for comparative analysis. Furthermore, this guide illustrates the key molecular interactions and experimental workflows through detailed diagrams.

Discovery and History

The journey of this compound from a deadly toxin to an essential laboratory reagent began in the 1930s.

-

1937: Isolation and Crystallization this compound was first isolated and crystallized from the death cap mushroom, Amanita phalloides, by Feodor Lynen and Ulrich Wieland at the University of Munich.[1] This marked the beginning of the chemical characterization of the toxic components of this notorious fungus.

-

Early Structural Elucidation The bicyclic structure of this compound, featuring a thioether bridge between a cysteine and a tryptophan residue, presented a significant challenge to early structural chemists. The amino acid sequence of desulfurized this compound was eventually determined by Wieland and Schön in 1955 through Edman degradation.

-

A Tool for Cell Biology The true value of this compound in research was realized with the discovery of its specific and high-affinity binding to filamentous actin (F-actin). This property allowed for the development of fluorescently labeled this compound derivatives, which have become a standard method for visualizing the actin cytoskeleton in fixed cells.

Mechanism of Action: Stabilization of F-Actin

This compound exerts its toxic effects by potently and specifically binding to F-actin, the polymeric form of actin. This interaction has profound consequences for cellular function by disrupting the dynamic equilibrium of the actin cytoskeleton.

This compound binds at the interface between F-actin subunits, effectively locking adjacent monomers together. This stabilization prevents the depolymerization of the actin filaments. The toxin significantly lowers the critical concentration required for actin polymerization and inhibits the ATP hydrolysis activity of F-actin. By preventing the dissociation of actin monomers from the filament ends, this compound effectively freezes the actin cytoskeleton, interfering with essential cellular processes such as cell motility, division, and intracellular transport.

Signaling Pathway Diagram: Actin Polymerization and the Effect of this compound

The following diagram illustrates the dynamic process of actin polymerization and depolymerization, and the point at which this compound intervenes.

Caption: The actin polymerization cycle and this compound's inhibitory action.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with actin and its toxicity.

Table 1: this compound-Actin Binding Kinetics

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | |||

| Unlabeled this compound | 3.6 x 10⁻⁸ M | Rabbit Muscle Actin | |

| Rhodamine this compound | 17 nM (kinetic), 116 nM (equilibrium) | Rabbit Muscle Actin | |

| Association Rate Constant (kₐ) | |||

| Rhodamine this compound | 2.8 x 10⁴ M⁻¹s⁻¹ | Rabbit Muscle Actin | |

| Dissociation Rate Constant (kd) | |||

| Rhodamine this compound | 4.8 x 10⁻⁴ s⁻¹ | Rabbit Muscle Actin | |

| At preferred end (control) | 0.317 s⁻¹ | Skeletal Muscle Actin | |

| At preferred end (with this compound) | Essentially zero | Skeletal Muscle Actin | |

| At non-preferred end (control) | 0.269 s⁻¹ | Skeletal Muscle Actin | |

| At non-preferred end (with this compound) | Essentially zero | Skeletal Muscle Actin |

Table 2: this compound Toxicity

| Organism | Route of Administration | LD₅₀ | Reference |

| Mouse | Intraperitoneal (IP) | 2 mg/kg | |

| Rat | Intraperitoneal (IP) | 1 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Conceptual Protocol for Isolation and Purification of this compound from Amanita phalloides

Objective: To isolate and purify this compound from Amanita phalloides fruiting bodies.

Materials:

-

Fresh or dried Amanita phalloides mushrooms

-

Water

-

Homogenizer/blender

-

Centrifuge and tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Trifluoroacetic acid (TFA) or formic acid

-

Lyophilizer

Procedure:

-

Extraction: a. Homogenize fresh or dried mushroom material in a methanol/water solution (e.g., 70:30 v/v). b. Stir or sonicate the mixture for several hours at room temperature. c. Centrifuge the mixture to pellet solid debris. d. Collect the supernatant. Repeat the extraction process on the pellet to maximize yield. e. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities. d. Elute the phallotoxins with a higher concentration of organic solvent (e.g., 80% methanol in water).

-

HPLC Purification: a. Further purify the eluted fraction using preparative reverse-phase HPLC. b. Use a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% TFA) as the mobile phase. c. Monitor the elution profile at a suitable wavelength (e.g., 295 nm). d. Collect fractions corresponding to the this compound peak.

-

Final Product Preparation: a. Combine the pure fractions and remove the organic solvent using a rotary evaporator. b. Lyophilize the aqueous solution to obtain purified this compound as a white powder.

Experimental Workflow: this compound Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol for Fluorescent Staining of F-Actin in Fixed Cells

Objective: To visualize the F-actin cytoskeleton in cultured cells using a fluorescently labeled this compound conjugate.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent this compound conjugate (e.g., this compound-Alexa Fluor 488)

-

Bovine serum albumin (BSA)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: a. Gently wash the cells with pre-warmed PBS. b. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS.

-

Permeabilization: a. Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.

-

Blocking (Optional but Recommended): a. To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.

-

This compound Staining: a. Dilute the fluorescent this compound stock solution to its working concentration (typically 50-200 nM) in PBS containing 1% BSA. b. Incubate the cells with the this compound staining solution for 20-60 minutes at room temperature, protected from light. c. Wash the cells two to three times with PBS.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Experimental Workflow: Fluorescent this compound Staining

Caption: Step-by-step workflow for fluorescently staining F-actin with this compound.

Conclusion

This compound, since its discovery, has transitioned from a toxicological curiosity to an invaluable molecular probe. Its unique ability to bind and stabilize F-actin has provided researchers with a powerful tool to investigate the intricate dynamics of the cytoskeleton. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, ensures that this compound will remain a cornerstone of cell biology research and a valuable molecule in the development of new therapeutic strategies targeting the cytoskeleton.

References

Phalloidin's Selective High-Affinity Binding to F-Actin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phalloidin's binding affinity, highlighting its profound preference for filamentous actin (F-actin) over its monomeric precursor, globular actin (G-actin). This compound (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for visualizing and stabilizing F-actin.[1][2] Its utility stems from its high-affinity and selective binding, which effectively prevents F-actin depolymerization.[3][4] This document synthesizes quantitative binding data, details common experimental methodologies, and presents visual diagrams to elucidate the molecular interactions and experimental workflows.

Quantitative Analysis of this compound-Actin Binding

The interaction between this compound and F-actin is characterized by a high binding affinity, reflected in low nanomolar dissociation constants (Kd). This strong interaction is primarily due to a slow dissociation rate. In contrast, the binding of this compound to G-actin is widely reported to be negligible.[2][5] The following tables summarize the kinetic and equilibrium binding parameters of this compound and its fluorescent derivatives for F-actin from various species.

Table 1: Equilibrium and Kinetic Binding Constants for Unlabeled this compound with F-Actin

| Actin Source | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) | Experimental Method |

| Rabbit Muscle | 2.1 (±0.3) nM[6] | 1.7 (±0.2) x 10⁵ M⁻¹s⁻¹[6] | 3.7 (±0.3) x 10⁻⁴ s⁻¹[6] | Fluorescence Spectroscopy[6] |

| Rabbit Muscle | ~0.5 (±0.2) nM[6] | - | - | Fluorescence Spectroscopy (equilibrium)[6] |

Table 2: Equilibrium and Kinetic Binding Constants for Fluorescently Labeled this compound with F-Actin

| This compound Derivative | Actin Source | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) |

| Rhodamine this compound | Rabbit Skeletal Muscle | 17 nM[7] | 2.8 x 10⁴ M⁻¹s⁻¹[7] | 4.8 x 10⁻⁴ s⁻¹[7] |

| Rhodamine this compound | Rabbit Skeletal Muscle | - | 2.9 (±0.2) x 10⁴ M⁻¹s⁻¹[6] | 2.6 x 10⁻⁴ s⁻¹[6] |

| Rhodamine this compound | Acanthamoeba castellanii | - | 3.4 (±0.3) x 10⁴ M⁻¹s⁻¹[6] | 1.7 (±0.2) x 10⁻⁴ s⁻¹[6] |

| Rhodamine this compound | Saccharomyces cerevisiae | - | 5.1 (±0.2) x 10⁴ M⁻¹s⁻¹[6] | 1.6 (±0.2) x 10⁻³ s⁻¹[6] |

| TRITC-Phalloidin | Rabbit Polymorphonuclear Leukocyte Lysate F-actin | 200 (±100) nM[8] | 420 (±120) M⁻¹s⁻¹[8] | 8.3 (±0.9) x 10⁻⁵ s⁻¹[8] |

| FITC-Phalloidin | Fibroblasts | 270 nM[9] | - | - |

The F-Actin vs. G-Actin Binding Specificity

This compound's remarkable specificity for F-actin is a cornerstone of its utility. It is widely reported that this compound does not bind to monomeric G-actin.[2][5] This selectivity is attributed to the unique binding site created by the arrangement of multiple actin subunits within the filament. Structural studies have revealed that this compound binds at the interface of three actin subunits, effectively acting as a molecular "glue" that stabilizes the filament.[4][10] This multi-subunit binding site is absent in monomeric G-actin, thus precluding a high-affinity interaction.

While direct binding to G-actin is not observed, this compound can influence actin polymerization dynamics by strongly promoting the nucleation of actin monomers.[11] It achieves this by stabilizing spontaneously formed actin dimers and trimers, which are critical intermediates in the nucleation process.[11] This effect can sometimes be misconstrued as an interaction with G-actin, but it is fundamentally a consequence of its potent F-actin stabilization activity.

Experimental Protocols

The determination of this compound's binding affinity for actin and its visualization within cells relies on several key experimental techniques.

Fluorescence Spectroscopy for Kinetic and Equilibrium Measurements

This method is used to determine the association and dissociation rate constants, as well as the equilibrium dissociation constant.

Materials:

-

Purified F-actin

-

Unlabeled this compound

-

Rhodamine-phalloidin (B2604369) (or other fluorescent derivative)

-

Polymerizing buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 10 mM Imidazole, pH 7.0)[11]

-

Spectrofluorometer

Protocol Outline:

-

Association Rate Constant (k+):

-

Mix a low concentration of rhodamine-phalloidin (e.g., 20-40 nM) with varying concentrations of F-actin in polymerizing buffer.[6]

-

Monitor the increase in fluorescence intensity over time as the rhodamine-phalloidin binds to F-actin.[6]

-

The observed rate constant (k_obs) is determined by fitting the data to a single exponential curve.

-

Plot k_obs versus the F-actin concentration. The slope of this line represents the association rate constant (k+).[6]

-

-

Dissociation Rate Constant (k-):

-

Equilibrate F-actin with a stoichiometric amount of rhodamine-phalloidin.

-

Add a large excess of unlabeled this compound to the solution.[7]

-

Monitor the decrease in fluorescence intensity over time as the unlabeled this compound displaces the bound rhodamine-phalloidin.[7]

-

The rate of this decrease corresponds to the dissociation rate constant (k-).[7]

-

-

Dissociation Equilibrium Constant (Kd):

-

Kd can be calculated from the ratio of the rate constants (k-/k+).[6]

-

Alternatively, for equilibrium measurements, titrate a fixed concentration of rhodamine-phalloidin with increasing concentrations of F-actin and measure the fluorescence at equilibrium. The data can be fit to a binding isotherm to determine Kd.[8]

-

F-Actin Staining for Fluorescence Microscopy

This protocol is a standard procedure for visualizing the F-actin cytoskeleton in fixed cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 3-4% methanol-free formaldehyde (B43269) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Fluorescently labeled this compound conjugate (e.g., Alexa Fluor 488 this compound)

-

Mounting medium

-

Fluorescence microscope

Protocol Outline:

-

Fixation: Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.

-

Washing: Wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

-

Washing: Wash the cells two to three times with PBS.

-

Staining: Incubate the cells with the fluorescent this compound conjugate, diluted according to the manufacturer's instructions (typically in the nanomolar range), for 20-90 minutes at room temperature in the dark.

-

Washing: Rinse the cells two to three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

This compound's Mechanism of F-Actin Stabilization

The following diagram illustrates the molecular mechanism by which this compound stabilizes actin filaments.

Caption: this compound binds to a site created by three adjacent actin subunits in F-actin, cross-linking them and stabilizing the filament.

Experimental Workflow for Determining this compound-Actin Binding Affinity

The following diagram outlines a typical experimental workflow for quantifying the binding affinity of this compound for F-actin.

Caption: A streamlined workflow for the quantitative analysis of this compound's binding affinity to F-actin using fluorescence-based methods.

References

- 1. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Position and Orientation of this compound in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - BR [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pollardlab.yale.edu [pollardlab.yale.edu]

- 8. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytoskeletal F-actin patterns quantitated with fluorescein isothiocyanate-phalloidin in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Phalloidin

An In-depth Technical Guide to the Chemical and Physical Properties of Phalloidin (B8060827) for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a bicyclic heptapeptide (B1575542) toxin isolated from the poisonous Amanita phalloides mushroom, commonly known as the death cap.[1][2] Its high affinity and specific binding to filamentous actin (F-actin) make it an indispensable tool in cell biology for visualizing the actin cytoskeleton.[2] this compound stabilizes actin filaments by preventing their depolymerization, thereby potently disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and signal transduction.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed protocols for its application in research.

Chemical and Physical Properties

This compound is a crystalline solid that is highly toxic.[1][5] Its unique structure, featuring a thioether bridge between a cysteine and tryptophan residue, is crucial for its biological activity.[6][7]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₈N₈O₁₁S | [1][8] |

| Molecular Weight | 788.87 g/mol | [1][5][9][10][11] |

| CAS Number | 17466-45-4 | [5][8][10][11] |

| IUPAC Name | (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | [9] |

Physical Properties

| Property | Value | Reference |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 281-282 °C (538-540 °F; 554-555 K) (hexahydrate) | [1][9] |

| Solubility | ||

| Water | 0.5 mg/mL (warm) | [8][12] |

| Methanol (B129727) | 10 mg/mL | [13] |

| Ethanol | 10 mg/mL | [8] |

| DMSO | 10 mg/mL | [8] |

| DMF | 10 mg/mL | [8] |

| UV Absorption Max (λmax) | 222, 291 nm | [8][12] |

Stability and Storage

Lyophilized this compound is stable for at least one year when stored at -20°C, desiccated, and protected from light.[7] Stock solutions in methanol or DMSO are also stable for at least one year when stored at -20°C.[6][14] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[15][16] this compound's affinity for actin is pH-sensitive and is lost at elevated pH due to the cleavage of the thioether bridge.[6][7][17]

Interaction with Actin

This compound's biological effects stem from its highly specific and strong interaction with F-actin.

Mechanism of Action

This compound binds at the interface between F-actin subunits, locking them together and preventing depolymerization.[1] It does not bind to monomeric G-actin.[2][18] This stabilization of actin filaments shifts the monomer-polymer equilibrium towards the polymer, lowering the critical concentration for polymerization by up to 30-fold.[6][7][14] this compound also inhibits the ATP hydrolysis activity of F-actin.[1][9]

Binding Kinetics and Affinity

This compound binds to actin filaments with high affinity. The dissociation constant (Kd) for the actin-phalloidin complex is in the nanomolar range, approximately 20-30 nM.[5][13] It binds stoichiometrically at a ratio of about one this compound molecule per actin subunit.[2][6] The binding of this compound prevents the dissociation of actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~20-30 nM | [5][13] |

| Binding Stoichiometry | 1:1 (this compound:Actin subunit) | [2][6] |

Biological Effects and Toxicity

This compound is a potent toxin, primarily affecting liver cells, which readily take it up via bile salt transporters.[1] The stabilization of actin filaments disrupts the cytoskeleton, leading to cytotoxicity.[4]

| Parameter | Value | Organism | Route | Reference |

| LD₅₀ | 2 mg/kg | Mouse | Intraperitoneal | [1][9] |

Experimental Protocols

This compound's high affinity and specificity for F-actin have made it a valuable tool for fluorescently labeling and visualizing the actin cytoskeleton in fixed and permeabilized cells.[1]

Fluorescent Staining of F-Actin in Cultured Cells

This protocol describes the staining of adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol-free formaldehyde (B43269) (3-4% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Bovine serum albumin (BSA) (1% in PBS)

-

Fluorescently labeled this compound stock solution (e.g., in methanol or DMSO)

-

Mounting medium

Procedure:

-

Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[17]

-

Rinsing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize the cell membranes.[17]

-

Rinsing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[17]

-

Staining: Dilute the fluorescent this compound stock solution to its working concentration in PBS with 1% BSA. A common dilution is 1:100 to 1:1000.[17] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[17]

-

Rinsing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound conjugate.[17]

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Caption: Workflow for fluorescently labeling F-actin in cultured cells.

In Vitro Actin Polymerization Assay (Pyrene-Actin)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin. This compound can be added to observe its effect on polymerization.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution or control buffer

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 1-4 µM.[3]

-

Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene-actin.

-

Reaction Mix: In a cuvette, combine the G-actin solution with either the this compound solution at the desired concentration or a control buffer.

-

Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x polymerization buffer. Mix quickly.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.

-

Analysis: Plot fluorescence intensity versus time to obtain a polymerization curve. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of this compound will be observed as a change in the polymerization kinetics, typically an increased rate and extent of polymerization.

Signaling Pathways

The actin cytoskeleton is a hub for numerous signaling pathways. By locking actin filaments in a static state, this compound indirectly but profoundly impacts these pathways.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia. The dynamic remodeling of actin is essential for their function. This compound-induced stabilization of actin filaments disrupts the downstream effects of Rho GTPases, thereby inhibiting processes like cell migration, adhesion, and cytokinesis.[8][10] For instance, the formation of stress fibers, which is downstream of RhoA activation, is dependent on actin polymerization, a process that is dysregulated by this compound.[17]

Caption: this compound disrupts Rho GTPase signaling by stabilizing F-actin.

Conclusion

This compound's unique ability to specifically bind and stabilize filamentous actin has established it as a cornerstone tool in cell biology research. Its well-characterized chemical and physical properties, coupled with its potent biological effects, allow for detailed investigation of the actin cytoskeleton's role in various cellular functions. Understanding the technical details of this compound's properties and its impact on cellular signaling pathways is crucial for its effective application in research and for exploring its potential in drug development.

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 7. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin [elifesciences.org]

- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 18. Rhodamine this compound Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]

Phalloidin: A Powerful Tool for Elucidating the Actin Cytoskeleton in Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, has become an indispensable tool in cell biology for the visualization and study of filamentous actin (F-actin).[1][2][3] Its high affinity and specificity for F-actin, coupled with its ability to be conjugated to a wide array of fluorescent dyes, make it a premier probe for investigating the intricate architecture and dynamic processes of the actin cytoskeleton.[4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its diverse applications in research, detailed experimental protocols for its use, and a summary of its quantitative binding properties.

Introduction to this compound

This compound belongs to a class of toxins known as phallotoxins.[1] It functions by binding specifically and with high affinity to F-actin, the polymeric form of actin, effectively stabilizing the filaments and preventing their depolymerization.[1][7][8][9] This stabilizing effect is the cornerstone of its utility in research, as it preserves the delicate F-actin structures within cells for microscopic analysis.[4] this compound's binding is highly conserved across a wide range of species, including animals and plants, making it a versatile reagent.[2][4] Unlike antibodies, its binding affinity does not significantly vary with actin from different sources.[2][10]

Mechanism of Action

This compound binds at the interface between adjacent actin subunits within a filament, effectively locking them together.[1] This interaction prevents the dissociation of actin monomers from the filament ends, thereby inhibiting depolymerization.[1][11] Furthermore, this compound promotes actin polymerization by lowering the critical concentration required for filament formation by up to 30-fold.[2][6][12] It also inhibits the ATP hydrolysis activity of F-actin.[1][9] The binding of this compound is stoichiometric, with approximately one this compound molecule binding to one actin subunit in the filament.[2][6]

dot

Caption: Mechanism of this compound action on actin filaments.

Quantitative Data: this compound-Actin Interaction

The interaction between this compound and F-actin has been quantitatively characterized, providing valuable parameters for experimental design.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | ~20 nM | General | [3] |

| 3.6 x 10-8 M | Rabbit Muscle Actin | [13] | |

| 67 ± 16 nM (Rhodamine-phalloidin) | Arp2/3 complex | [14] | |

| Association Rate Constant (k+) | 1.7 (±0.2) × 105 M-1s-1 | Rabbit Muscle Actin | [15] |

| 2.6 (±0.7) × 104 M-1s-1 (Rhodamine-phalloidin) | Rabbit Muscle Actin | [15] | |

| 3.36 (±0.14) X 106 M-1s-1 (Preferred end) | Skeletal Muscle Actin | [16][17] | |

| 0.256 (±0.015) X 106 M-1s-1 (Non-preferred end) | Skeletal Muscle Actin | [16][17] | |

| Dissociation Rate Constant (k-) | Reduced to essentially zero | Skeletal Muscle Actin | [16][17] |

| 0.317 (±0.097) s-1 (Control - Preferred end) | Skeletal Muscle Actin | [16][17] | |

| 0.269 (±0.043) s-1 (Control - Non-preferred end) | Skeletal Muscle Actin | [16][17] | |

| Toxicity (LD50) | 2 mg/kg (intraperitoneal injection) | Mouse | [1] |

Applications in Cell Biology Research

This compound's unique properties make it a versatile tool for a wide range of applications:

-

Visualization of the Actin Cytoskeleton: Fluorescently labeled this compound is widely used to stain F-actin for fluorescence microscopy, allowing for detailed visualization of cellular structures such as stress fibers, lamellipodia, and filopodia.[4][5]

-

Studying Cytoskeletal Dynamics: While unmodified this compound is not cell-permeable and is toxic to living cells, microinjection of this compound can be used to study its effects on cell motility and actin distribution.[1][9]

-

Super-Resolution Microscopy: this compound conjugates are instrumental in super-resolution imaging techniques like dSTORM, enabling nanoscale visualization of actin filament organization.[18][19][20]

-

Drug Discovery and Screening: this compound staining can be used in phenotypic screens to assess the effects of compounds on the actin cytoskeleton and cell morphology.[21]

-

Quantification of F-actin: The intensity of this compound staining can be used to quantify the amount of F-actin in cells under different experimental conditions.[22][23]

Experimental Protocols

The following is a generalized protocol for staining F-actin in adherent cells using fluorescently labeled this compound. Optimization may be required for different cell types and experimental setups.

Materials

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (e.g., 4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Fluorescent this compound Conjugate Stock Solution (e.g., in methanol (B129727) or DMSO)

-

Blocking Buffer (e.g., 1% BSA in PBS) - Optional, can reduce non-specific binding

-

Antifade Mounting Medium

-

Microscope slides

Staining Protocol for Fixed Cells

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. This compound staining protocol | Abcam [abcam.com]

- 5. This compound labeling protocol for optimal F-actin staining [abberior.rocks]

- 6. cohesionbio.com [cohesionbio.com]

- 7. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]

- 8. This compound | Actin | Tocris Bioscience [tocris.com]

- 9. This compound [bionity.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cohesionbio.com [cohesionbio.com]

- 13. The dissociation of the this compound-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]

- 20. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenotypic Characterization of Anti-Cancer Drug effects using Automated Imaging [moleculardevices.com]

- 22. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 23. researchgate.net [researchgate.net]

The Role of Phalloidin in Stabilizing Actin Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology and related fields due to its remarkable ability to selectively bind and stabilize filamentous actin (F-actin). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its effects on actin polymerization kinetics, and its applications in research. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.

Introduction

Actin, a highly conserved and abundant protein in eukaryotic cells, dynamically transitions between its monomeric (G-actin) and polymeric (F-actin) forms to regulate a multitude of cellular processes, including cell motility, shape, and intracellular transport.[1] The study of these dynamic processes has been greatly facilitated by probes that can visualize and manipulate the actin cytoskeleton. This compound has emerged as an indispensable tool for this purpose, offering high-affinity and specific binding to F-actin.[2][3] This guide delves into the core aspects of this compound's interaction with actin, providing a technical foundation for its effective use in experimental settings.

Mechanism of Action: Stabilization of F-Actin

This compound exerts its stabilizing effect by binding with high affinity to the interface between F-actin subunits, effectively locking adjacent monomers together.[3] This interaction prevents the depolymerization of actin filaments.[3][4] this compound binds to a pocket formed by three adjacent actin subunits, a site that is not accessible in monomeric G-actin, explaining its specificity for F-actin.[5][6][7] Cryo-electron microscopy studies have revealed that this compound binding does not induce significant conformational changes in the overall F-actin structure but rather stabilizes the existing filament conformation.[8][9][10]

The stabilization of F-actin by this compound has several key consequences:

-

Inhibition of Depolymerization: this compound drastically reduces the rate of monomer dissociation from both the barbed and pointed ends of the actin filament.[11][12] This effectively traps the actin in its polymeric state.

-

Promotion of Polymerization: By stabilizing actin nuclei and small polymers, this compound shifts the monomer-polymer equilibrium towards the polymer form.[12][13][14] It lowers the critical concentration for actin polymerization, meaning that polymerization can occur at lower G-actin concentrations than would otherwise be possible.[6][11]

-

Inhibition of ATP Hydrolysis: this compound has been found to inhibit the ATP hydrolysis activity associated with F-actin.[3]

Caption: this compound binds to F-actin, inhibiting depolymerization and promoting polymerization.

Quantitative Data on this compound-Actin Interaction

The interaction between this compound and actin has been quantitatively characterized, providing valuable parameters for experimental design.

Table 1: Binding Kinetics and Affinity of this compound to F-Actin

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | ~20 nM | [15] | |

| 67 ± 16 nM (Rhodamine-Phalloidin) | Arp2/3 complex | [16] | |

| 25 ± 4 nM | Arp2/3 complex | [16] | |

| 0.5 ± 0.2 nM | Rabbit Muscle Actin | [6] | |

| Association Rate Constant (k+Ph) | 2.63 x 10^6 M⁻¹s⁻¹ (at preferred end) | Skeletal Muscle Actin | [11] |

| Dissociation Rate Constant (k-Ph) | Essentially zero (at preferred end) | Skeletal Muscle Actin | [11] |

| 3.7 (±0.3) × 10⁻⁴ s⁻¹ | Rabbit Muscle Actin | [6] |

Note: The binding kinetics can be influenced by the specific fluorescent conjugate attached to this compound.[6][17]

Table 2: Effect of this compound on Actin Polymerization

| Parameter | Without this compound | With this compound | Species/Conditions | Reference |

| Critical Concentration (Preferred End) | 0.10 µM | Essentially zero | Skeletal Muscle Actin | [11] |

| Critical Concentration (Non-preferred End) | 1.02 µM | Essentially zero | Skeletal Muscle Actin | [11] |

| Dissociation Rate (Preferred End) | 0.317 s⁻¹ | Essentially zero | Skeletal Muscle Actin | [11] |

| Dissociation Rate (Non-preferred End) | 0.269 s⁻¹ | Essentially zero | Skeletal Muscle Actin | [11] |

Experimental Protocols

This compound conjugates are widely used for fluorescently labeling F-actin in fixed and permeabilized cells. The following is a generalized protocol; however, optimization for specific cell types and experimental conditions is recommended.

F-Actin Staining in Fixed Cells

This protocol outlines the essential steps for visualizing F-actin using fluorescently labeled this compound.

References

- 1. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. This compound [bionity.com]

- 4. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]

- 5. The this compound binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Effects and Functional Implications of this compound and Jasplakinolide Binding to Actin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of actin with this compound: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and thermodynamics of this compound binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

Phalloidin's Impact on Actin Depolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of the bicyclic peptide phalloidin (B8060827) on actin depolymerization. This compound, a toxin isolated from the Amanita phalloides mushroom, is a pivotal tool in cell biology and drug discovery due to its remarkable ability to stabilize actin filaments. This document provides a comprehensive overview of its mechanism of action, quantitative binding kinetics, detailed experimental protocols, and the broader implications of actin stabilization on cellular signaling.

Core Mechanism: Inhibition of Depolymerization

This compound exerts its potent effect by binding with high affinity and specificity to filamentous actin (F-actin), effectively preventing its depolymerization. It binds at the interface between adjacent actin subunits within the filament, locking them together and counteracting the natural dynamics of filament disassembly.[1] This stabilization significantly lowers the critical concentration (Cc) required for actin polymerization, essentially driving the equilibrium towards the filamentous state.[2][3][4][5][6]

The binding of this compound is stoichiometric, with approximately one molecule of this compound binding per actin subunit in the filament.[7] This interaction dramatically reduces the rate of monomer dissociation from both the barbed (plus) and pointed (minus) ends of the actin filament to nearly zero.[2][3][4]

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and F-actin has been extensively quantified, providing a solid basis for its application in research. The key parameters are summarized in the tables below.

Table 1: this compound-F-Actin Binding Affinity

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 2.1 ± 0.3 nM | Rabbit Muscle Actin | [8][9] |

| Dissociation Constant (Kd) | ~25 - 70 nM | Rhodamine-Phalloidin & Arp2/3 complex | [1] |

| Dissociation Constant (Kd) | ~100 nM | Rhodamine-Phalloidin & hWASp-VCA | [1] |

| Association Rate Constant (k+) | 1.7 ± 0.2 x 10^5 M⁻¹s⁻¹ | Rabbit Muscle Actin | [8] |

| Dissociation Rate Constant (k-) | 0.00037 ± 0.00003 s⁻¹ | Rabbit Muscle Actin | [8][9] |

Table 2: Effect of this compound on Actin Monomer Dynamics

| Parameter | End | Control | With this compound | Reference |

| Association Rate Constant (k+) (M⁻¹s⁻¹) ** | Preferred (Barbed) | 3.36 ± 0.14 x 10⁶ | 2.63 ± 0.22 x 10⁶ | [2][3][4] |

| Non-preferred (Pointed) | 0.256 ± 0.015 x 10⁶ | 0.256 ± 0.043 x 10⁶ | [2][3][4] | |

| Dissociation Rate Constant (k-) (s⁻¹) ** | Preferred (Barbed) | 0.317 ± 0.097 | Essentially Zero | [2][3][4] |

| Non-preferred (Pointed) | 0.269 ± 0.043 | Essentially Zero | [2][3][4] | |

| Critical Concentration (Cc) (µM) | Preferred (Barbed) | 0.10 | Zero | [2][3][4] |

| Non-preferred (Pointed) | 1.02 | Zero | [2][3][4] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on actin depolymerization.

Actin Polymerization/Depolymerization Assay using Pyrene-Actin

This assay is a widely used method to monitor actin polymerization and depolymerization in real-time. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into a filament.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound solution or vehicle control

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Preparation of G-actin: Reconstitute lyophilized pyrene-actin and unlabeled actin in G-buffer to a desired stock concentration. Keep on ice to prevent polymerization.

-

Initiation of Polymerization: In a microplate well, mix G-actin (typically a mix of 5-10% pyrene-labeled actin with unlabeled actin) with G-buffer and the test compound (this compound or control).

-

Start Reaction: Add 1/10th volume of 10x Polymerization Buffer to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin recording fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour).

-

Depolymerization Assay: To measure the effect on depolymerization, first polymerize pyrene-actin to a steady state. Then, dilute the F-actin solution below the critical concentration in the presence of this compound or a control and monitor the decrease in fluorescence.[10]

Actin Co-sedimentation Assay

This assay is used to determine the binding of a substance (in this case, this compound) to F-actin by separating the filaments and any bound molecules from the soluble fraction by ultracentrifugation.[11][12][13][14][15]

Materials:

-

Purified actin

-

This compound

-

Polymerization Buffer

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

-

Densitometer for protein quantification

Protocol:

-

Actin Polymerization: Polymerize G-actin to F-actin by incubation with Polymerization Buffer at room temperature for at least 1 hour.

-

Binding Reaction: Incubate the pre-formed F-actin with varying concentrations of this compound (or a fixed concentration) for a set period (e.g., 30 minutes) at room temperature. Include a control with F-actin alone.

-

Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the F-actin.

-

Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of sample buffer equal to the initial reaction volume.

-

Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in the pellet and supernatant fractions using densitometry. An increase in the amount of actin in the pellet in the presence of this compound indicates stabilization against depolymerization, especially under conditions that would normally favor depolymerization (e.g., low salt).

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

Caption: this compound binds to F-actin, stabilizing the filament and inhibiting its depolymerization back to G-actin.

Experimental Workflow: Actin Co-sedimentation Assay

Caption: A stepwise workflow for the actin co-sedimentation assay to analyze this compound binding and stabilization.

Impact on Cellular Signaling and Processes

While this compound is not a direct participant in signaling cascades, its profound effect on actin stability has significant downstream consequences for numerous cellular processes that rely on dynamic actin remodeling.

The stabilization of the actin cytoskeleton can disrupt:

-

Cell Motility and Migration: The dynamic assembly and disassembly of actin filaments at the leading edge of migrating cells are crucial for lamellipodia and filopodia formation. This compound-induced stabilization inhibits these processes.[16][17]

-

Cytokinesis: The formation and contraction of the actin-myosin contractile ring during cell division is a highly dynamic process that is arrested by this compound.

-

Endocytosis and Phagocytosis: The internalization of extracellular material relies on the localized and rapid polymerization of actin to deform the plasma membrane.

-

Cell Shape and Adhesion: The maintenance and alteration of cell morphology and the formation of adhesive structures are dependent on the integrity and dynamics of the actin cytoskeleton.[16]

The disruption of these fundamental processes by stabilizing actin filaments can trigger various cellular responses and signaling pathways related to cell stress, apoptosis, and cell cycle arrest. Therefore, while not a signaling molecule itself, this compound serves as a powerful tool to investigate the consequences of a static actin cytoskeleton on a wide array of signaling networks.

Caption: this compound-induced actin stabilization disrupts key cellular processes, leading to downstream signaling events.

This technical guide provides a foundational understanding of this compound's interaction with actin and its consequences. For drug development professionals, the potent and specific nature of this interaction makes this compound and its derivatives valuable as research tools and as a basis for designing novel therapeutics that target the actin cytoskeleton.

References

- 1. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. This compound enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Actin | Tocris Bioscience [tocris.com]

- 7. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pollardlab.yale.edu [pollardlab.yale.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.monash.edu [research.monash.edu]

- 15. youtube.com [youtube.com]

- 16. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

Biological source of Phalloidin from Amanita phalloides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phalloidin (B8060827), a potent bicyclic heptapeptide (B1575542) toxin derived from the death cap mushroom, Amanita phalloides. It details the toxin's distribution within the mushroom, quantitative data, its mechanism of action on cellular actin, and standardized protocols for its extraction and use in research.

Biological Source and Distribution

This compound is one of several toxins, broadly classified as phallotoxins, produced by the fungus Amanita phalloides.[1] This mushroom is native to Europe but has been introduced to other regions worldwide, where it forms ectomycorrhizal relationships with various broadleaved trees like oaks and chestnuts.[2][3] The toxins are present throughout the mushroom's fruiting body (carpophore), but the concentration varies significantly between different parts.[4][5]

The distribution of phallotoxins is not uniform. Studies have shown that certain parts of the mushroom contain higher concentrations of these toxins. For instance, the bulb and volva have been identified as being particularly rich in phallotoxins.[4] Similarly, the pileus (cap) has been noted to contain a high amount of phallotoxins.[5][6] Conversely, the spores and mycelium generally contain the lowest quantities of these toxins.[5][6][7] Toxin levels can also be influenced by the developmental stage of the mushroom and environmental conditions.[8][9]

Quantitative Analysis of this compound Content

The concentration of this compound and related toxins in Amanita phalloides has been quantified in several studies, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7] The data reveal considerable variability in toxin content.

Below is a summary of representative this compound concentrations found in different parts of the mushroom, compiled from a study on A. phalloides from the Düzce region of Turkey.

| Mushroom Part | This compound (PHN) Concentration (mg/g dry weight) |

| Pileus (Cap) | 2.11 |

| Gills | 1.77 |

| Stipe (Stem) | 1.63 |

| Volva | 0.81 |

| Spores | 0.01 |

| Mycelium | 0.01 |

| Data sourced from Kaya et al. (2015), Toxicology and Industrial Health.[10] |

Mechanism of Action: Actin Stabilization

This compound's toxicity and its utility in cell biology stem from its high-affinity binding to filamentous actin (F-actin).[11][12] It does not bind to monomeric actin (G-actin). The binding is highly specific and stabilizes the F-actin filaments, effectively preventing their depolymerization. This disruption of the dynamic equilibrium between G-actin and F-actin interferes with essential cellular processes such as cell motility, division, and maintenance of cell shape, leading to cytotoxicity.

The diagram below illustrates the effect of this compound on actin polymerization dynamics.

Caption: this compound binds to F-actin, inhibiting depolymerization and disrupting cytoskeletal dynamics.

Experimental Protocols

This protocol describes a general method for the extraction and analysis of phallotoxins from A. phalloides tissue using RP-HPLC, based on methodologies reported in the literature.[5][6]

-

Sample Preparation:

-

Collect fresh Amanita phalloides specimens and separate them into different parts (pileus, gills, stipe, volva).

-

Freeze-dry (lyophilize) the tissues to determine dry weight and to preserve the toxins.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of dried mushroom powder.

-

Add 10 mL of a methanol (B129727)/water solution (e.g., 70:30 v/v).

-

Homogenize the mixture using a sonicator or a high-speed blender for 15-20 minutes.

-

Centrifuge the homogenate at 5,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery and pool the supernatants.

-

-

Purification (Solid-Phase Extraction - Optional):

-

For cleaner samples, pass the crude extract through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the extract and wash with water to remove polar impurities.

-

Elute the toxins with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.

-

-

RP-HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 × 4.6 mm; 5 µm particle size).[6]

-

Mobile Phase: Isocratic elution with 50 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 90:10, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector set to ~291-295 nm for phallotoxins.

-

Quantification: Compare the peak area of this compound in the sample to a standard curve generated from a pure this compound standard of known concentrations.

-

Fluorescently conjugated this compound is a vital tool for visualizing F-actin in fixed cells.[11][13]

-

Cell Culture and Preparation:

-

Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

-

Wash the cells gently with pre-warmed Phosphate-Buffered Saline (PBS).

-

-

Fixation:

-

Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.

-

Wash the cells two to three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes. This allows the this compound conjugate to enter the cell.

-

Wash the cells two to three times with PBS.

-

-

Staining:

-

Prepare the fluorescent this compound staining solution in PBS (e.g., 50 µg/mL). The optimal concentration may vary by cell type and conjugate.

-

Incubate the cells with the staining solution for 30-40 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS to remove unbound this compound conjugate.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Visualization:

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

The workflow for this common research application is visualized below.